

A Technical Guide to DL-Serine-15N: Properties and Analytical Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Serine-15N**

Cat. No.: **B8821126**

[Get Quote](#)

This technical guide provides an in-depth overview of the core physicochemical properties of **DL-Serine-15N**, a stable isotope-labeled amino acid crucial for a variety of research applications. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document outlines the molecular characteristics of **DL-Serine-15N** and offers detailed experimental protocols for its analysis.

Core Physicochemical Data

DL-Serine-15N is a non-radioactive, stable isotope-labeled version of the amino acid serine, where the naturally occurring nitrogen-14 (¹⁴N) atom in the amino group is replaced by the nitrogen-15 (¹⁵N) isotope. This substitution results in a precise mass shift, making it an invaluable tracer in metabolic research, proteomics, and biomolecular NMR studies.

The fundamental quantitative data for **DL-Serine-15N** are summarized in the table below for quick reference and comparison.

Property	Value	Citations
Chemical Formula	$C_3H_7^{15}NO_3$	[1] [2]
Linear Formula	$HOCH_2CH(^{15}NH_2)CO_2H$	[3]
Molecular Weight	106.09 g/mol	[3] [4]
CAS Number	31948-88-6	
Isotopic Purity	Typically ≥ 98 atom % ^{15}N	

Experimental Protocols for Characterization

The accurate characterization of **DL-Serine-15N** is essential to verify its identity, purity, and the extent of isotopic enrichment. The primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Molecular Weight and Isotopic Enrichment Verification

Mass spectrometry is a key analytical technique used to confirm the molecular weight and determine the isotopic enrichment of labeled compounds by measuring the mass-to-charge ratio of ions.

Objective: To confirm the molecular weight of **DL-Serine-15N** and quantify the ^{15}N isotopic enrichment.

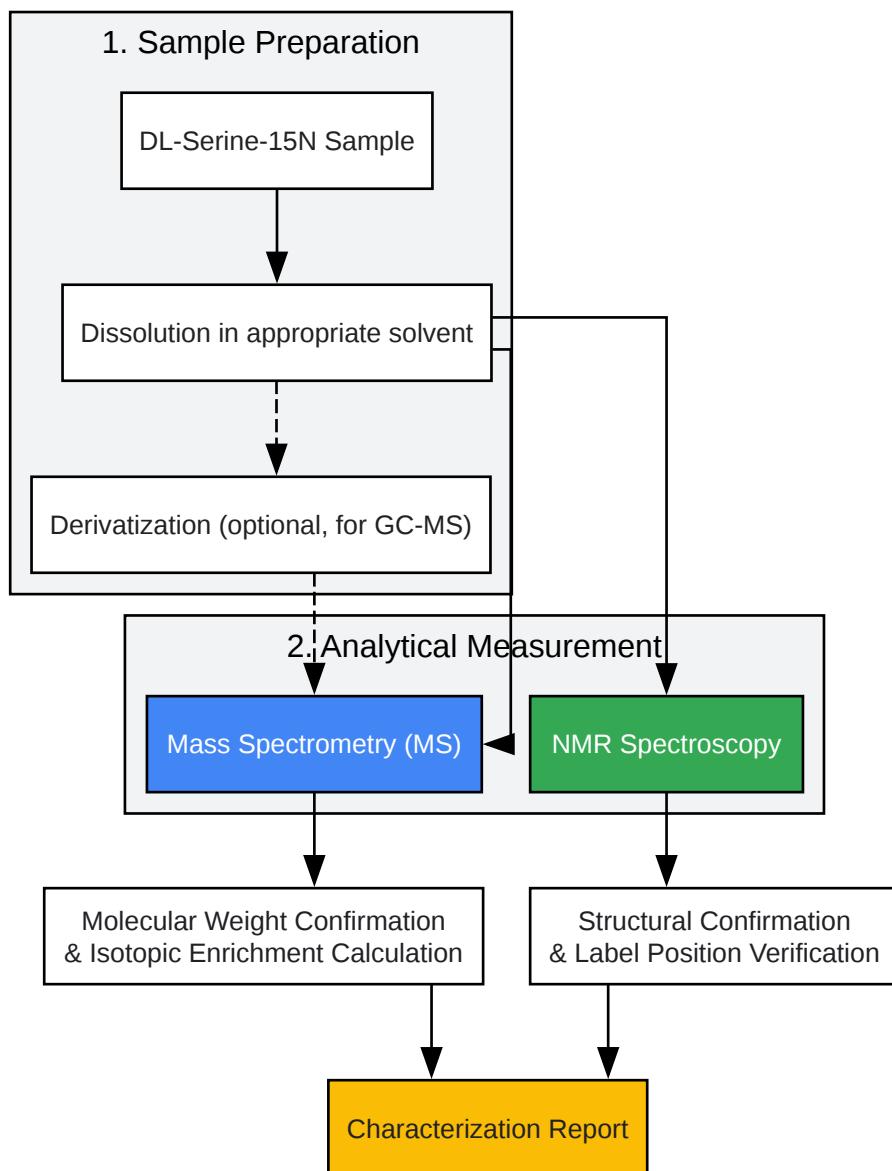
Methodology:

- **Sample Preparation:**
 - Dissolve a small quantity of **DL-Serine-15N** in a suitable solvent, such as a mixture of water and a volatile organic solvent like acetonitrile or methanol.
 - For certain MS techniques, derivatization may be necessary to improve volatility and ionization efficiency. A common method for amino acids is N-acetylation followed by methyl esterification.

- Instrumentation and Analysis:
 - Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.
 - Introduce the sample into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI) for underderivatized amino acids or Gas Chromatography-Mass Spectrometry (GC-MS) for derivatized samples.
 - Acquire the mass spectrum in positive or negative ion mode. The protonated molecule $[M+H]^+$ is commonly observed in positive mode.
- Data Analysis:
 - Identify the peak corresponding to the ^{15}N -labeled molecule. For **DL-Serine-15N**, the expected monoisotopic mass of the protonated molecule $[M+H]^+$ is approximately 107.05 Da.
 - Compare the measured isotopic distribution of the molecular ion cluster with the theoretical distribution calculated for the desired ^{15}N enrichment level.
 - The presence of a peak corresponding to the unlabeled DL-Serine (with ^{14}N) can be used to assess the isotopic purity.
 - Specialized software can be used to perform deconvolution of the isotopic patterns to accurately calculate the percentage of ^{15}N incorporation.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it an excellent tool for confirming the structure and the specific site of isotopic labeling.


Objective: To confirm the chemical structure of **DL-Serine-15N** and verify the position of the ^{15}N label.

Methodology:

- Sample Preparation:
 - Dissolve the **DL-Serine-15N** sample in a deuterated solvent, such as deuterium oxide (D_2O).
 - Transfer the solution to an NMR tube.
- Instrumentation and Analysis:
 - Acquire a one-dimensional 1H NMR spectrum to observe the proton signals.
 - To directly observe the ^{15}N nucleus and its coupling to adjacent protons, perform a two-dimensional heteronuclear correlation experiment, such as a 1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiment.
 - These experiments reveal signals only from protons that are directly bonded to a ^{15}N atom, providing unambiguous confirmation of the label's location.
- Data Analysis:
 - In the 1H NMR spectrum, analyze the chemical shifts and coupling patterns of the protons to confirm the serine backbone structure.
 - In the 1H - ^{15}N HSQC spectrum, a correlation peak should be observed between the ^{15}N nucleus and the protons of the amino group ($^{15}NH_2$). The chemical shift of the ^{15}N signal will be characteristic of an amino group.
 - The absence of significant signals in the 1H - ^{15}N HSQC spectrum corresponding to other nitrogen-containing impurities confirms the specificity of the labeling.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of **DL-Serine-15N**, from sample preparation to final data analysis.

[Click to download full resolution via product page](#)

A generalized workflow for the analytical characterization of **DL-Serine-15N**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to DL-Serine-15N: Properties and Analytical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8821126#dl-serine-15n-molecular-weight-and-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com